molecular formula C20H21N3S B3838993 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione

4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione

Cat. No. B3838993
M. Wt: 335.5 g/mol
InChI Key: NESYPWHSGLZVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound has been synthesized through various methods and has been found to have a unique mechanism of action.

Mechanism of Action

4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's mechanism of action involves its conversion to MPP+ by monoamine oxidase-B in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is similar to the pathogenesis of Parkinson's disease, making 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione a useful tool for studying the disease.
Biochemical and Physiological Effects:
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's biochemical and physiological effects include selective damage to dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxicity.

Advantages and Limitations for Lab Experiments

4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's advantages for lab experiments include its ability to induce Parkinson's disease-like symptoms in animal models, making it a useful tool for studying the disease. However, 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's neurotoxicity also poses a limitation, as it can lead to non-specific effects and may not accurately reflect the pathogenesis of Parkinson's disease in humans.

Future Directions

For 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione research include the development of more selective neurotoxins that target specific neuronal populations and pathways. Additionally, 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's mechanism of action may provide insights into the pathogenesis of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Further research is needed to fully understand the potential applications of 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione in scientific research.

Scientific Research Applications

4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has been extensively studied for its scientific research applications. One of the most notable applications is its use as a neurotoxin to induce Parkinson's disease in animal models. 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is converted to MPP+ by monoamine oxidase-B in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. This model has been used to study the pathogenesis of Parkinson's disease and to test potential therapies.

properties

IUPAC Name

5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)iminomethyl]-1H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3S/c1-13-10-14(2)19(15(3)11-13)21-12-18-16(4)22-23(20(18)24)17-8-6-5-7-9-17/h5-12,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESYPWHSGLZVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=C(NN(C2=S)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)iminomethyl]-1H-pyrazole-3-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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